(5-Phenylisoxazol-3-yl)methanamine hydrochloride (5-Phenylisoxazol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187928-65-9
VCID: VC2834153
InChI: InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H
SMILES: C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

(5-Phenylisoxazol-3-yl)methanamine hydrochloride

CAS No.: 1187928-65-9

Cat. No.: VC2834153

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

(5-Phenylisoxazol-3-yl)methanamine hydrochloride - 1187928-65-9

Specification

CAS No. 1187928-65-9
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name (5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H
Standard InChI Key VJLKNKOIMSXJMF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl

Introduction

Chemical Identity and Basic Properties

(5-Phenylisoxazol-3-yl)methanamine hydrochloride (CAS: 1187928-65-9) is a crystalline solid derived from the parent compound (5-Phenylisoxazol-3-yl)methanamine (CAS: 154016-47-4). The compound belongs to the isoxazole class of heterocycles, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms with a phenyl group at the 5-position and a methanamine group at the 3-position .

Structural Characteristics

The compound features several key structural elements:

  • A 1,2-oxazole (isoxazole) ring system

  • A phenyl substituent at the 5-position

  • A methanamine (methylamine) group at the 3-position

  • A hydrochloride salt formation

Physicochemical Properties

The physicochemical properties of (5-Phenylisoxazol-3-yl)methanamine hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of (5-Phenylisoxazol-3-yl)methanamine hydrochloride

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O
Molecular Weight210.66 g/mol
CAS Number1187928-65-9
Parent Compound CAS154016-47-4
European Community (EC) Number821-437-0
Physical AppearanceCrystalline solid
Topological Polar Surface Area (TPSA)52.05
LogP2.2221
H-Bond Acceptors3
H-Bond Donors1
Rotatable Bonds2

The parent compound (free base) exhibits the following additional properties :

  • Density: 1.2±0.1 g/cm³

  • Boiling Point: 342.0±27.0 °C at 760 mmHg

  • Flash Point: 160.7±23.7 °C

Synthesis and Preparation Methods

While the specific synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride isn't explicitly detailed in the available literature, several synthetic routes can be inferred from related isoxazole derivatives.

General Synthetic Approaches

The synthesis typically involves the following key steps:

  • Formation of the isoxazole core structure through 1,3-dipolar cycloaddition

  • Functionalization to introduce the methanamine group

  • Conversion to the hydrochloride salt

Cycloaddition Reaction

A common approach for synthesizing the isoxazole core involves the reaction between nitrile oxides and alkynes or alkenes . For phenylisoxazole derivatives, this typically includes:

  • Preparation of an oxime from the corresponding benzaldehyde

  • Conversion to a nitrile oxide intermediate

  • Cycloaddition with an appropriate alkyne to form the isoxazole ring

Functionalization and Salt Formation

The methanamine functionality at the 3-position can be introduced through various routes:

  • Direct incorporation during cycloaddition using appropriately functionalized precursors

  • Post-cycloaddition modification of a functional handle (e.g., reduction of a nitrile or carboxylic acid derivative)

  • Final conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

Biological Activities and Pharmacological Properties

Receptor Interactions

(5-Phenylisoxazol-3-yl)methanamine hydrochloride has been reported to function as a selective agonist for glutamate receptors. Its mechanism involves binding to these receptors and inducing conformational changes that lead to the opening of ion channels, resulting in cation (sodium and potassium) influx .

Neurophysiological Effects

The compound's primary physiological effects include:

  • Modulation of synaptic plasticity

  • Enhancement of excitatory synaptic transmission

  • Potential involvement in mechanisms underlying learning and memory processes

These properties make it a valuable tool in neuropharmacological research, particularly in studies investigating cognitive function and neuroplasticity.

Research Applications

Neuroscience Research

The compound's interaction with glutamate receptors positions it as a valuable tool in various neuroscience applications:

  • Investigation of excitatory neurotransmission mechanisms

  • Studies on synaptic plasticity in learning and memory

  • Research on neurological disorders associated with glutamatergic dysfunction

Isoxazole Derivative TypeReported Biological ActivityReference
(3-Phenylisoxazol-5-yl)methanimine derivativesAnti-hepatitis B virus (HBV) activity
Phenylisoxazole-3/5-carbaldehyde semicarbazonesVarious pharmacological properties
Diarylisoxazole sulfonamidesAnti-inflammatory activity
Isoxazole derivatives with aniline functionalitiesPotential therapeutic applications
GHS Hazard StatementClassificationDescription
H302Acute Toxicity, Category 4Harmful if swallowed
H315Skin Irritation, Category 2Causes skin irritation
H319Eye Irritation, Category 2ACauses serious eye irritation
H335Specific Target Organ Toxicity, Single Exposure, Category 3May cause respiratory irritation

Precautionary Measures

The compound requires standard precautionary measures for handling chemicals with moderate toxicity and irritant properties. These include:

  • Use of appropriate personal protective equipment (gloves, eye protection, lab coat)

  • Working in well-ventilated areas or fume hoods

  • Avoiding inhalation, ingestion, or skin/eye contact

  • Proper waste disposal according to local regulations

Structural Analogs and Derivatives

Key Structural Modifications

Several structural modifications of the basic (5-phenylisoxazol-3-yl)methanamine scaffold have been explored:

  • Variation in substituents on the phenyl ring

  • Modifications of the methanamine group

  • Alternative positioning of the phenyl group (3- vs. 5-position)

  • Introduction of additional functional groups

Notable Analogs

Table 4: Selected Structural Analogs and Their Properties

CompoundCAS NumberKey Structural DifferenceNotes
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochlorideNot specifiedN-methylation of the amineEnhanced lipophilicity
(3-Methylisoxazol-5-YL)methanamine154016-55-4Methyl at 3-position instead of phenyl groupBuilding block for bromodomain inhibitors
Isoxazol-3-Yl-Methylamine Hydrochloride1273566-13-4Absence of the phenyl groupSimplified analog
(5-Phenylisoxazol-3-yl)methanol1619-37-0Hydroxyl instead of amine groupPrecursor or metabolite
Supplier Code ExampleTypical Package SizeTypical PurityStorage Recommendation
Various100-250 mg98%Sealed in dry conditions, 2-8°C
Various1 g95-98%Room temperature in continental US; may vary elsewhere

Spectroscopic Identification

The structural characterization of (5-Phenylisoxazol-3-yl)methanamine hydrochloride and related compounds typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • X-ray crystallography (for solid-state structure)

For isoxazole derivatives, characteristic spectral features include:

  • ¹H NMR signals for isoxazole ring protons typically appearing at δ 6.2-6.8 ppm

  • Distinctive C=N stretching bands in IR spectra

  • Characteristic fragmentation patterns in mass spectrometry

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